molecular formula C24H24ClN3O5 B586475 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate CAS No. 161558-45-8

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

Cat. No.: B586475
CAS No.: 161558-45-8
M. Wt: 469.922
InChI Key: UQSUJCNJGVBZCU-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate is a chemical compound with the molecular formula C24H24ClN3O5 It is known for its complex structure, which includes a chlorophenyl group, a piperidinyl group, and a pyridine ring, all linked through an ether bond to a nitrobenzoate ester

Preparation Methods

The synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidin-4-yloxy intermediate: This step involves the reaction of 4-chlorophenyl with piperidine in the presence of a base to form the piperidin-4-yloxy intermediate.

    Coupling with pyridine: The intermediate is then reacted with a pyridine derivative under specific conditions to form the desired pyridine compound.

    Esterification with 4-nitrobenzoic acid: Finally, the pyridine compound is esterified with 4-nitrobenzoic acid to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate can be compared with similar compounds such as:

    2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: This compound lacks the nitrobenzoate ester group, which may affect its chemical properties and biological activities.

    2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-aminobenzoate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.C7H5NO4/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-7,10,15,17,19H,8-9,11-12H2;1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSUJCNJGVBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743179
Record name 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161558-45-8
Record name 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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